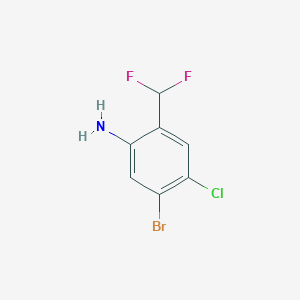
1-(Octadecylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Octadecylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its multifaceted applications in various industries. Anthraquinone itself is used in the paper industry, production of synthetic dyes, and crop protection . The addition of an octadecylamino group to the anthracene-9,10-dione structure enhances its properties, making it a compound of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Octadecylamino)anthracene-9,10-dione typically involves the amidation of anthracene-9,10-dione with octadecylamine. This reaction can be facilitated using coupling agents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to achieve efficient amidation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(Octadecylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Octadecylamino)anthracene-9,10-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Octadecylamino)anthracene-9,10-dione and its derivatives often involves interaction with biological macromolecules such as DNA. For instance, some derivatives can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its structure.
Comparación Con Compuestos Similares
1-(Octadecylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A diaminoanthracenedione used in cancer therapy.
Emodin: A naturally occurring anthraquinone with anticancer and anti-inflammatory properties.
9,10-Diphenylanthracene: Used in OLEDs and photon upconversion systems.
The uniqueness of this compound lies in its long alkyl chain, which can influence its solubility, interaction with biological membranes, and overall bioactivity.
Propiedades
Número CAS |
29957-05-9 |
|---|---|
Fórmula molecular |
C32H45NO2 |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
1-(octadecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-33-29-24-20-23-28-30(29)32(35)27-22-18-17-21-26(27)31(28)34/h17-18,20-24,33H,2-16,19,25H2,1H3 |
Clave InChI |
CKHOEUPAAHONHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



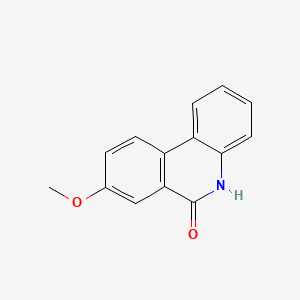
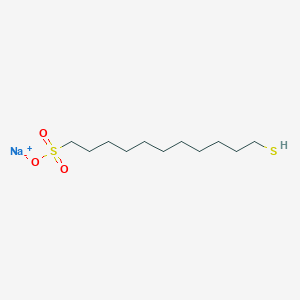

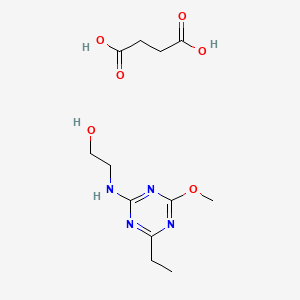
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
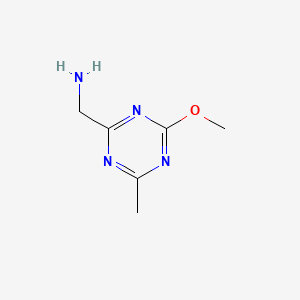
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
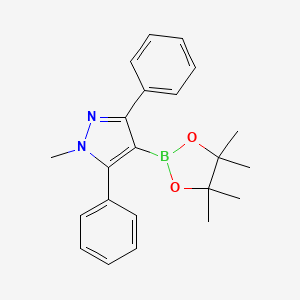
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
